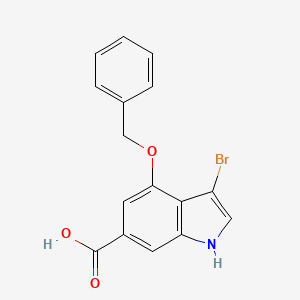

4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid

Descripción

BenchChem offers high-quality 4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-4-phenylmethoxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-12-8-18-13-6-11(16(19)20)7-14(15(12)13)21-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPSGBUFSBWMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C(=CN3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Biological Versatility of Substituted Indole-6-Carboxylic Acids: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a "privileged scaffold" continually proving its worth in the development of novel therapeutics.[1] Its presence in essential biomolecules like tryptophan and serotonin underscores its fundamental role in biological systems.[2] Among the vast landscape of indole derivatives, substituted indole-6-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of these versatile molecules. We will delve into their mechanisms of action, elucidate key structure-activity relationships, and provide detailed experimental protocols to empower your research and development endeavors. Our focus will be on the "why" behind the "how," offering insights grounded in years of field experience to accelerate your journey from discovery to clinical application.

The Anticancer Potential: Targeting Key Oncogenic Pathways

Substituted indole-6-carboxylic acids have garnered significant attention for their potent anticancer activities, primarily through the inhibition of critical receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis.[3][4]

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

A primary mechanism by which these compounds exert their anticancer effects is through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell division.[3] Simultaneously, VEGFR-2 activation is a critical regulator of tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3]

By inhibiting both EGFR and VEGFR-2, substituted indole-6-carboxylic acids can simultaneously halt cancer cell proliferation and cut off their blood supply, a powerful two-pronged attack. This dual inhibition is crucial as there is significant cross-talk between the EGFR and VEGF(R) signaling pathways.[3] Activation of the EGFR pathway can increase the production of VEGF, and resistance to EGFR inhibitors is often associated with enhanced VEGF levels.[3]

The inhibition of these RTKs blocks downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/RAF/MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[5]

Signaling Pathway of EGFR and VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 by indole-6-carboxylic acid derivatives blocks key downstream signaling pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted indole-6-carboxylic acids is highly dependent on the nature and position of substituents on the indole ring and the attached side chains.

-

Aryl and Heteroaryl Fragments: The presence of an aryl or heteroaryl fragment attached to a linker is often required for anti-tumor activity.[5]

-

Substituents on the Phenyl Ring: For EGFR inhibitors, an unsubstituted phenyl moiety can exhibit high activity.[3] In the case of VEGFR-2 inhibitors, a chloro group at the 4-position of the aromatic ring has been shown to significantly enhance inhibitory activity.[3]

-

Linker Moiety: The linker connecting the indole-6-carboxylic acid core to the aryl/heteroaryl fragment plays a crucial role in determining the binding affinity and selectivity for the target kinase.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activities of representative substituted indole-6-carboxylic acid derivatives and related indole compounds against key cancer targets.

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 4a | EGFR | - | HepG2, HCT-116, A549 | [3] |

| 6c | VEGFR-2 | - | HepG2, HCT-116, A549 | [3] |

| Compound 7 | VEGFR-2 | 0.025 | - | [6] |

| Compound 7 | - | 12.93 | MCF-7 | [6] |

| Compound 7 | - | 11.52 | HCT 116 | [6] |

| Compound 16 | EGFR | 1.026 | - | [7] |

| Compound 16 | SRC Kinase | 0.002 | - | [7] |

| 6f | - | 14.77 | MCF-7 | [8] |

| 6g | - | - | Leukemia & Breast Cancer Cell Lines | [8] |

Neuroprotective Applications: A New Frontier

Emerging research highlights the potential of indole derivatives, including those based on the indole-6-carboxylic acid scaffold, in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.[9][10]

Mechanism of Action: Combating Neuroinflammation and Oxidative Stress

The neuroprotective effects of these compounds are often attributed to their ability to mitigate neuroinflammation and oxidative stress, two key pathological features of neurodegenerative disorders.[2][9]

-

Anti-inflammatory Effects: Indole derivatives can suppress the activation of microglia, the primary immune cells of the central nervous system. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

-

Antioxidant Properties: The indole nucleus can act as a potent antioxidant, scavenging free radicals and reducing oxidative damage to neurons.[9]

DYRK1A Inhibition: A Promising Target

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key therapeutic target in neurodegenerative diseases and some cancers.[11][12] Substituted indole-6-carboxylic acid derivatives have been identified as potent and selective inhibitors of DYRK1A.[11][13] Inhibition of DYRK1A can modulate various cellular processes, including cell cycle regulation and neuronal development.[11]

DYRK1A Inhibition Workflow

Caption: Indole-6-carboxylic acid derivatives inhibit DYRK1A, modulating downstream cellular processes for therapeutic benefit.

Structure-Activity Relationship (SAR) in Neuroprotection

The neuroprotective SAR of indole-6-carboxylic acids is an active area of investigation. Preliminary findings suggest that:

-

Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration.

-

Hydrogen Bonding Capacity: The carboxylic acid moiety and other polar groups can form key hydrogen bonds with target enzymes.

-

Substitutions on the Indole Ring: Halogenation, such as the introduction of an iodo group, has been shown to significantly enhance DYRK1A inhibitory potency and selectivity.[13]

Quantitative Bioactivity Data for DYRK1A Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| 5j | DYRK1A | 6 | [13] |

| 5o | DYRK1A | 22 | [13] |

| 5a | DYRK1A | 2600 | [13] |

| 5h | DYRK1A | 31 | [11] |

| KuFal194 | DYRK1A | 6 | [12] |

Antimicrobial Activity: A Novel Approach to Combatting Drug Resistance

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial strategies. Substituted indole-6-carboxylic acids have shown promise not only as direct antimicrobial agents but also as antibiotic potentiators.[14][15]

Mechanism of Action: Inhibition of Bacterial Cystathionine γ-Lyase (bCSE)

A key mechanism of antimicrobial action for some indole derivatives is the inhibition of bacterial cystathionine γ-lyase (bCSE).[1][16] This enzyme is crucial for the production of hydrogen sulfide (H₂S) in many pathogenic bacteria. H₂S plays a protective role for bacteria against oxidative stress induced by antibiotics. By inhibiting bCSE, these compounds deplete the bacteria's H₂S supply, making them more susceptible to the effects of conventional antibiotics.[1]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The SAR for bCSE inhibition by indole derivatives is being actively explored. Key findings include:

-

Indole-6-carboxylic Acid Core: This scaffold has been shown to be effective for bCSE inhibition.[17]

-

Naphthyl Substitution: The introduction of a naphthyl group can enhance inhibitory activity.[1]

-

Linker and Carboxylic Acid Position: The nature of the linker and the position of the carboxylic acid group are critical for optimal binding to the bCSE active site.[17]

Experimental Protocols: A Practical Guide

To facilitate the investigation of substituted indole-6-carboxylic acids, we provide the following detailed experimental protocols for key assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

MTT Assay Workflow

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cells to logarithmic growth phase in a suitable medium.

-

Trypsinize and resuspend the cells to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

At the end of the treatment period, add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After incubation, carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Kinase Inhibition Assay (EGFR as an Example)

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against a purified kinase, using EGFR as an example.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilute the recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in a kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

-

Assay Plate Setup:

-

Add 5 µL of serially diluted test compound or control inhibitor to the wells of a 384-well plate.

-

Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Prepare a master mix containing ATP and the substrate in the kinase assay buffer.

-

-

Kinase Reaction:

-

Pre-incubate the enzyme with the compound for 30 minutes at room temperature.

-

Initiate the reaction by adding the ATP/substrate master mix to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Data Analysis:

-

Stop the reaction and detect the amount of ADP produced or the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay, fluorescence polarization, or TR-FRET).

-

Measure the signal using a plate reader.

-

Subtract the blank control values from all other readings.

-

Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion and Future Directions

Substituted indole-6-carboxylic acids represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy against a range of targets in cancer, neurodegenerative diseases, and infectious diseases highlights their significant potential. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective agents. The experimental protocols detailed in this guide offer a practical framework for the evaluation of these compounds in a laboratory setting.

Future research in this area should focus on:

-

Expanding the Scope of Biological Targets: Investigating the activity of these compounds against other relevant therapeutic targets.

-

Optimizing Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Elucidating Novel Mechanisms of Action: Exploring new and unexpected biological activities of this versatile scaffold.

By continuing to explore the rich chemical space of substituted indole-6-carboxylic acids, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.

References

-

Falke, H., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(7), 3131–3143. [Link]

-

ResearchGate. (n.d.). IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. Retrieved from [Link]

-

Hassan, M. H., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 29(5), 999. [Link]

-

MDPI. (2025). [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. Retrieved from [Link]

-

Falke, H., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(7), 3131-3143. [Link]

-

Royal Society of Chemistry. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances, 13(36), 25335-25348. [Link]

-

Semantic Scholar. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. [Link]

-

El-Damasy, A. K., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 611-663. [Link]

-

ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355415. [Link]

-

ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Retrieved from [Link]

-

Falke, H., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 269. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Retrieved from [Link]

-

Kumar, A., et al. (2020). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. Molecules, 25(24), 5898. [Link]

-

Al-Warhi, T., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(14), 4584. [Link]

-

ResearchGate. (n.d.). IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib. Retrieved from [Link]

-

Kuzovlev, A. S., et al. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. International Journal of Molecular Sciences, 24(22), 16331. [Link]

-

Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

-

Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]

-

El-Naggar, M., et al. (2021). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Future Medicinal Chemistry, 13(15), 1335-1354. [Link]

-

Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(1), 51-59. [Link]

-

Kuzovlev, A. S., et al. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase. International journal of molecular sciences, 24(22), 16331. [Link]

-

Sciact. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase Full article. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

Iacopetta, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]

-

Mo, X., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(15), 3450. [Link]

-

ResearchGate. (n.d.). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]

-

Vestuto, V., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108. [Link]

Sources

- 1. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]

- 8. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. rsc.org [rsc.org]

4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid literature review

An In-depth Technical Guide to 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid is a strategically functionalized indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole ring system is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1][2] This particular compound is not just another indole; its unique arrangement of functional groups—a protected hydroxyl at the 4-position, a reactive bromine at the 3-position, and a modifiable carboxylic acid at the 6-position—creates a trifunctional building block. This design allows for selective, sequential chemical modifications, making it an ideal starting point for the construction of diverse chemical libraries aimed at discovering new therapeutic agents.[1] The benzyloxy group serves as a stable protecting group for the 4-hydroxyl, the bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions, and the carboxylic acid provides a crucial anchor for forming amides or esters, or for acting as a key pharmacophoric feature.

Proposed Synthetic Pathway

While a direct, one-pot synthesis of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid is not prominently described, a logical, multi-step synthetic route can be devised based on established indole chemistry. The following proposed pathway leverages common and reliable transformations in organic synthesis. The general strategy involves the construction of the core indole ring, followed by regioselective functionalization.

A plausible approach begins with a substituted aniline, proceeds through a Fischer indole synthesis to form the bicyclic core, and concludes with targeted bromination and final modification.

Detailed Synthetic Protocol (Proposed)

-

Step 1: Synthesis of Methyl 4-(Benzyloxy)-1H-indole-6-carboxylate. This step can be achieved via a Fischer indole synthesis. The reaction would involve condensing 4-(benzyloxy)phenylhydrazine with methyl pyruvate, followed by acid-catalyzed cyclization. The starting hydrazine can be prepared from the corresponding aniline.

-

Step 2: Bromination at the C3-Position. The electron-rich indole core is susceptible to electrophilic substitution, with the C3 position being the most reactive. Treatment of the indole from Step 1 with a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or THF) at controlled temperatures would regioselectively install the bromine atom at the desired position.[1]

-

Step 3: Saponification of the Methyl Ester. The final step involves the hydrolysis of the methyl ester at the C6 position to yield the target carboxylic acid. This is typically accomplished by treating the ester with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or THF, followed by acidic workup to protonate the carboxylate.

Caption: Proposed multi-step synthesis of the target molecule.

Summary of Key Transformations

| Step | Reaction Type | Key Reagents | Purpose | Analogous Reference |

| 1 | Fischer Indole Synthesis | Substituted Phenylhydrazine, Pyruvate Ester, Acid Catalyst (e.g., H₂SO₄, PPA) | Formation of the core indole ring structure. | [3] |

| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Regioselective installation of bromine at the C3 position. | [1] |

| 3 | Saponification | NaOH or LiOH, H₂O/MeOH | Hydrolysis of the ester to the final carboxylic acid. | [4] |

Chemical Properties and Reactivity Profile

The synthetic utility of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical strategies, where one part of the molecule can be modified while the others remain intact.

-

C3-Bromine : This is arguably the most versatile functional handle. The carbon-bromine bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation with boronic acids), Heck (C-C bond formation with alkenes), Sonogashira (C-C bond formation with terminal alkynes), and Buchwald-Hartwig (C-N bond formation with amines). This allows for the introduction of a vast array of substituents at the 3-position, which is critical for exploring structure-activity relationships (SAR) in drug discovery.[1]

-

C6-Carboxylic Acid : The carboxylic acid moiety is a key polar functional group that can engage in hydrogen bonding with biological targets. It can be readily converted into amides, esters, or other carboxylic acid bioisosteres.[5] Amide coupling reactions, typically using reagents like HATU or EDC, allow for the attachment of diverse amine-containing fragments, enhancing molecular complexity and tuning physicochemical properties such as solubility and cell permeability.

-

N1-Indole Proton : The indole nitrogen is weakly acidic and can be deprotonated with a suitable base and subsequently alkylated or arylated. This position is often modified to block a metabolic site or to introduce groups that can probe additional binding interactions.

-

C4-Benzyloxy Group : This group serves as a robust protecting group for the 4-hydroxyl functionality. It is stable to many reaction conditions used to modify the C3 and C6 positions. It can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the 4-hydroxyl group, which can then serve as a hydrogen bond donor or be further functionalized.

Caption: Key reactive sites and potential transformations.

Application in Drug Discovery Programs

The true value of this scaffold lies in its application as a versatile intermediate for building libraries of drug-like molecules. The ability to systematically modify three distinct points on the molecule is a powerful tool for lead optimization.[5]

-

Scaffold for Kinase Inhibitors : The indole core is a common feature in many kinase inhibitors. The C3 position can be functionalized with aromatic or heteroaromatic rings to target the hinge-binding region of a kinase, while the C6-carboxamide can extend into the solvent-exposed region to enhance selectivity and solubility.

-

Antiviral and Anticancer Agents : Many indole derivatives exhibit potent antiviral, anticancer, and antimicrobial properties.[1] By using 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid as a starting point, chemists can rapidly synthesize analogs of known bioactive compounds to improve their potency, selectivity, or pharmacokinetic profiles.

-

Probing Structure-Activity Relationships (SAR) : In a typical drug discovery campaign, after a "hit" compound is identified, thousands of analogs are synthesized to understand which parts of the molecule are essential for activity. The orthogonal handles on this scaffold are ideal for such SAR studies. For instance, a library could be created where the C3-substituent is varied while the C6-amide is held constant, and vice-versa, to systematically map the chemical space around the core.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this building block, the following section provides a detailed, self-validating protocol for a key transformation: the Suzuki-Miyaura cross-coupling at the C3 position.

Objective: To synthesize 4-Benzyloxy-3-(4-methoxyphenyl)-1H-indole-6-carboxylic acid from 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid and 4-methoxyphenylboronic acid.

Materials:

-

4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid (1.0 eq)

-

4-Methoxyphenylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid and 4-methoxyphenylboronic acid.

-

Add sodium carbonate to the flask.

-

Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Using a cannula, add degassed 1,4-dioxane and degassed water to the flask in a 4:1 ratio.[6]

-

Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4, which will protonate the carboxylic acid and may cause the product to precipitate.

-

Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.

This detailed protocol provides a robust and reproducible method, serving as a template for the synthesis of a wide variety of C3-arylated indole derivatives from the title compound.

Conclusion

4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid is a high-value, multifaceted building block for chemical synthesis and drug discovery. Its strategic placement of three distinct and orthogonally reactive functional groups provides chemists with a powerful platform for the efficient construction of complex molecular architectures. The ability to selectively perform cross-coupling reactions, amide bond formations, and deprotection/functionalization steps makes this scaffold an invaluable asset in the quest for novel therapeutics. This guide provides a foundational understanding of its synthesis, reactivity, and profound potential, empowering researchers to leverage its unique chemical personality in their scientific endeavors.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

potential therapeutic targets for benzyloxy-indole derivatives

Introduction: The Benzyloxy-Indole Pharmacophore

The indole scaffold is ubiquitous in medicinal chemistry, serving as the core for endogenous neurotransmitters (serotonin) and essential amino acids (tryptophan).[1] However, the benzyloxy-indole subclass—specifically functionalized at the C5, C6, or C7 positions—represents a "privileged structure" with distinct physicochemical properties.

The addition of a benzyloxy group confers two critical advantages:

-

Hydrophobic Reach: The benzyl ether moiety extends the molecule's lipophilic surface area, allowing it to penetrate deep hydrophobic pockets in enzymes (e.g., MAO-B) or receptor allosteric sites (e.g., GPCRs) that are inaccessible to smaller indole derivatives.

-

Metabolic Stability & Steric Occlusion: The ether linkage is relatively resistant to hydrolysis, while the bulky benzyl group can block metabolic clearance at the substituted position, prolonging half-life.

This guide analyzes three primary therapeutic vectors for benzyloxy-indole derivatives: Neuropharmacology (5-HT/TRPM8) , Oncology (Tubulin/DNA) , and Kinase Inhibition .

Target Class 1: Neuroreceptors & Ion Channels

The most characteristically defined benzyloxy-indole is 5-benzyloxytryptamine (5-BT) .[2] Its pharmacological profile offers a template for treating complex neurological disorders.[2]

Serotonergic Modulation (5-HT Receptors)

5-BT acts as a non-selective agonist with high affinity for specific subtypes.

-

5-HT1D (Migraine): Agonism induces vasoconstriction in cranial blood vessels, mimicking the mechanism of triptans.

-

5-HT6 (Cognition): 5-BT is a partial agonist at 5-HT6 receptors.[2][3] These receptors, located primarily in the striatum and hippocampus, regulate glutamatergic and cholinergic firing. Antagonists are typically sought for Alzheimer's, but agonists like 5-BT are being explored for their ability to increase cAMP levels and promote synaptic plasticity in specific contexts.

TRPM8 Antagonism (Pain & Cold Sensing)

Unlike its serotonergic activity, 5-BT acts as a potent antagonist at the Transient Receptor Potential Melastatin 8 (TRPM8) channel (IC50 ≈ 0.34 µM). TRPM8 is the primary cold sensor in afferent neurons.

-

Mechanism: 5-BT blocks the pore or voltage-sensing domain, preventing calcium influx induced by cold or menthol.

-

Therapeutic Utility: Neuropathic pain states where cold allodynia is a symptom.

Figure 1: 5-Benzyloxytryptamine Signaling Pathways

Caption: Dual-action mechanism of 5-benzyloxytryptamine acting as a 5-HT6 agonist (promoting plasticity) and TRPM8 antagonist (blocking calcium influx).

Target Class 2: Oncology (Tubulin & DNA Targeting)

In oncology, the benzyloxy-indole motif shifts from a receptor ligand to a structural pharmacophore that disrupts cell division.

Tubulin Polymerization Inhibition

Derivatives such as 5-(benzyloxy)indole-3-glyoxylamide bind to the colchicine site of β-tubulin.

-

Mechanism: The benzyloxy group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine. This steric blockade prevents the curvature of the tubulin dimer necessary for microtubule assembly.

-

Result: Cell cycle arrest in the G2/M phase and subsequent apoptosis.

Platinum(IV) Prodrugs

A sophisticated application involves 5-benzyloxyindole-3-acetic acid (5B3A) used as an axial ligand in Pt(IV) complexes.[4]

-

Concept: Pt(IV) complexes are kinetically inert prodrugs. Upon entering the reducing environment of a tumor cell, they are reduced to active Pt(II) (cisplatin-like) species, releasing the axial ligands.

-

Dual Toxicity: The released Pt(II) attacks DNA, while the free 5B3A ligand inhibits Histone Deacetylase (HDAC) and disrupts mitochondrial membrane potential.

Table 1: Cytotoxicity of Pt(IV)-5B3A Complexes vs. Standard Care Data synthesized from recent comparative studies (e.g., Result 1.4).

| Cell Line | Tissue Origin | Cisplatin IC50 (µM) | Pt(IV)-5B3A IC50 (µM) | Fold Improvement |

| DU145 | Prostate | 2.8 ± 0.4 | 0.0012 ± 0.0006 | ~2300x |

| A2780 | Ovarian | 1.5 ± 0.2 | 0.045 ± 0.005 | ~33x |

| HT29 | Colon | 12.4 ± 1.1 | 0.15 ± 0.02 | ~82x |

| MCF-7 | Breast | 15.2 ± 2.3 | 0.22 ± 0.04 | ~69x |

Detailed Experimental Protocol: Synthesis of 5-Benzyloxytryptamine

This protocol describes the synthesis of 5-benzyloxytryptamine from 5-benzyloxyindole via the Speeter-Anthony procedure. This pathway is chosen for its reliability and the biological relevance of the final product.

Reaction Scheme:

-

Acylation: 5-Benzyloxyindole + Oxalyl Chloride → Glyoxyl Chloride.

-

Amidation: Glyoxyl Chloride + Ammonia → Glyoxylamide.

-

Reduction: Glyoxylamide + LiAlH₄ → Tryptamine.

Phase 1: Synthesis of 5-(Benzyloxy)indole-3-glyoxylamide

-

Reagents: 5-Benzyloxyindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Ether.

-

Protocol:

-

Dissolve 5-benzyloxyindole (e.g., 2.23 g, 10 mmol) in 50 mL anhydrous diethyl ether in a flame-dried round-bottom flask under nitrogen.

-

Cool the solution to 0°C in an ice bath.

-

Add oxalyl chloride (1.0 mL, 12 mmol) dropwise over 15 minutes. The solution will turn orange/red, and a precipitate (glyoxyl chloride intermediate) will form.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Critical Step: Cool the mixture back to 0°C. Bubble anhydrous ammonia gas directly into the reaction mixture for 15 minutes OR add 20 mL of saturated methanolic ammonia.

-

A bright yellow precipitate (the glyoxylamide) forms immediately.

-

Filter the solid, wash with cold ether (3 x 20 mL), and water (2 x 20 mL) to remove ammonium chloride byproducts.

-

Recrystallize from ethanol.

-

Yield Expectation: 85-95%.

-

Checkpoint: IR spectrum should show distinct amide doublets (1620-1660 cm⁻¹).

-

Phase 2: Reduction to 5-Benzyloxytryptamine

-

Reagents: Glyoxylamide intermediate, Lithium Aluminum Hydride (LiAlH₄) (4.0 eq), Dry THF.

-

Protocol:

-

Prepare a suspension of LiAlH₄ (1.52 g, 40 mmol) in 100 mL dry THF under nitrogen.

-

Add the 5-(benzyloxy)indole-3-glyoxylamide (2.94 g, 10 mmol) portion-wise to the hydride suspension. (Caution: Exothermic, gas evolution).

-

Heat the mixture to reflux (66°C) for 12–24 hours. The yellow color of the amide should fade.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

1.5 mL water

-

1.5 mL 15% NaOH

-

4.5 mL water

-

-

Stir until the aluminum salts form a granular white precipitate.

-

Filter through a celite pad. Dry the filtrate over Na₂SO₄ and evaporate the solvent.

-

Purify the resulting oil/solid via column chromatography (DCM:MeOH:NH₄OH 90:9:1).

-

Validation: H-NMR should show the disappearance of the carbonyl signal and appearance of ethyl chain triplets at ~2.9 ppm.

-

Figure 2: Synthesis Workflow Diagram

Caption: Step-by-step Speeter-Anthony synthesis of 5-benzyloxytryptamine from 5-benzyloxyindole.

References

-

Platinum(IV) Prodrugs: Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity.[4] (2024).[4][5] MDPI. Link

-

TRPM8 Antagonism: 5-Benzyloxytryptamine as an antagonist of TRPM8.[2][3][6] (2010).[3][6] Bioorganic & Medicinal Chemistry Letters. Link

-

Tubulin Inhibitors: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. (2021). European Journal of Medicinal Chemistry. Link

-

5-HT Receptors: 5-Benzyloxytryptamine: a relatively selective 5-hydroxytryptamine 1D/1B agent.[2][3][7] (1991).[3][7] Life Sciences. Link

-

Synthesis Reference: Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.[8] (2003).[9] Organic Syntheses. Link

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. grokipedia.com [grokipedia.com]

- 3. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 6. 5-benzyloxytryptamine as an antagonist of TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Benzyloxytryptamine [medbox.iiab.me]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

molecular weight and formula of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid, a complex heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although not extensively documented in publicly accessible literature, its structural motifs—a substituted indole core, a benzyloxy pharmacophore, a bromine atom, and a carboxylic acid group—suggest a high value as a versatile scaffold for the synthesis of novel therapeutic agents. This document delineates the molecule's physicochemical properties, proposes a robust synthetic pathway based on established organic chemistry principles, outlines detailed protocols for its characterization, and explores its potential applications in drug development, particularly in oncology and neurodegenerative diseases. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this promising molecule.

Molecular Structure and Physicochemical Properties

4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid is a trifunctionalized indole derivative. The core structure is an indole ring, which is a 'privileged structure' in medicinal chemistry due to its prevalence in a wide array of natural products and FDA-approved drugs.[1] The strategic placement of its functional groups dictates its chemical reactivity and potential biological activity.

-

4-Benzyloxy Group: The benzyloxy moiety serves a dual purpose. It can act as a bulky, hydrophobic pharmacophore that engages in specific interactions with biological targets, a feature known to be pivotal in the design of inhibitors for enzymes like monoamine oxidase (MAO).[2][3] Additionally, the benzyl group can function as a protecting group for the 4-hydroxyl functionality during synthesis, which can be selectively removed in later stages to yield a phenolic derivative.[4]

-

3-Bromo Group: The bromine atom at the C3 position is a key synthetic handle. It significantly influences the electronic properties of the pyrrole ring and provides a reactive site for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse substituents to build extensive chemical libraries for structure-activity relationship (SAR) studies.

-

6-Carboxylic Acid Group: The carboxylic acid at the C6 position provides a site for forming amide or ester linkages, facilitating the attachment of the indole scaffold to other molecular fragments or linkers. This group also enhances the molecule's polarity and can act as a key hydrogen bond donor/acceptor in interactions with biological receptors. Indole-carboxylic acids are versatile intermediates in the preparation of many pharmaceutically active agents.[5][6]

Calculated Physicochemical Data

A summary of the key computed properties for 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid is presented below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂BrNO₃ |

| Molecular Weight | 346.18 g/mol |

| IUPAC Name | 4-(benzyloxy)-3-bromo-1H-indole-6-carboxylic acid |

| CAS Number | Not available |

Note: These values are calculated based on the chemical structure and have not been experimentally verified due to the absence of public data for this specific compound.

Proposed Synthetic Pathway

As there is no documented synthesis for 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid, a plausible multi-step synthetic route is proposed, leveraging well-established reactions in indole chemistry, such as the Fischer indole synthesis.[7][8] The causality behind the choice of reagents and reaction sequence is to ensure high regioselectivity and yield.

Synthetic Workflow Diagram

The proposed synthesis initiates from a commercially available substituted aniline and proceeds through a Fischer indole synthesis, followed by functional group manipulations.

Caption: Proposed synthetic workflow for 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms the efficacy of the preceding transformation.

Step 1: Synthesis of 3-Benzyloxy-4-hydrazinylbenzoic acid (Intermediate B)

-

Diazotization: Dissolve 3-Benzyloxy-4-aminobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring.

-

Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Basify the solution with aqueous NaOH to precipitate the tin salts. Filter the mixture and extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine hydrochloride salt.

-

Causality: The two-step diazotization-reduction is a classic method for converting an aniline to a hydrazine, a necessary precursor for the Fischer indole synthesis.[7] Using SnCl₂ provides a reliable reduction of the diazonium intermediate.

-

Step 2: Fischer Indole Synthesis to form Ethyl 4-benzyloxy-1H-indole-6-carboxylate (Intermediate D)

-

Condensation: Suspend the crude 3-Benzyloxy-4-hydrazinylbenzoic acid hydrochloride (1.0 eq) and ethyl 2-oxopropanoate (1.2 eq) in ethanol.

-

Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to the mixture. Heat the reaction to reflux (typically 80-100 °C) for 4-6 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a suitable base (e.g., NaHCO₃). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Causality: The Fischer indole synthesis is a robust method for constructing the indole ring from a phenylhydrazine and a ketone/aldehyde.[8] Ethyl 2-oxopropanoate is chosen to install the required ester group at the C2 position, which can later be removed if desired, while the inherent cyclization mechanism places the carboxylic acid (from the hydrazine precursor) at the C6 position.

-

Step 3: Regioselective Bromination (Intermediate E)

-

Reaction Setup: Dissolve the indole ester D (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The C3 position of the indole is highly nucleophilic and will react selectively.

-

Monitoring and Work-up: Stir the reaction at 0 °C and monitor its completion by TLC (typically 1-2 hours). Quench the reaction with aqueous sodium thiosulfate. Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Causality: The C3 position of the indole nucleus is the most electron-rich and thus most susceptible to electrophilic substitution.[9] NBS is a mild and highly selective brominating agent for this transformation, minimizing side reactions.

-

Step 4: Saponification to Final Product (F)

-

Hydrolysis: Dissolve the bromo-indole ester E (1.0 eq) in a mixture of THF, methanol, and water. Add an excess of lithium hydroxide monohydrate (e.g., 3-5 eq).[10]

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

-

Work-up and Isolation: Concentrate the reaction mixture to remove the organic solvents. Dilute the residue with water and acidify with 1M HCl until the product precipitates (pH ~2-3). Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid.

-

Causality: Saponification (base-mediated ester hydrolysis) is a standard and efficient method for converting an ester to a carboxylic acid.[10] Lithium hydroxide is often preferred due to its high reactivity and the ease of work-up.

-

Analytical Characterization

To confirm the identity and purity of the synthesized 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid, a combination of spectroscopic techniques should be employed.

Spectroscopic Analysis Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Reactivity of the 3-Bromo Position in Indole Systems

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its functionalization being a critical aspect of modern synthetic chemistry.[1] Among the various positions on the indole ring, the C3 position is a frequent target for modification to modulate biological activity and material properties. The introduction of a bromine atom at this position creates a versatile synthetic handle, unlocking a diverse array of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the 3-bromo position in indole systems. We will delve into the mechanistic underpinnings and practical applications of key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as other important transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of 3-bromoindoles in their synthetic endeavors.

Introduction: The Strategic Importance of the 3-Bromoindole Moiety

The indole nucleus is a privileged structure found in a vast number of natural products and pharmaceuticals.[1][2] Consequently, methods to functionalize this heterocyclic system are of paramount importance. The C3 position of indole is inherently nucleophilic, making it susceptible to electrophilic attack. However, for the construction of more complex molecular architectures, the installation of a handle for cross-coupling reactions is often a more strategic approach.

3-Bromoindole serves as a key building block in organic synthesis, offering a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The presence of the bromine atom at the C3 position significantly influences the electronic properties of the indole ring, paving the way for a multitude of transition-metal-catalyzed cross-coupling reactions.[3][4] These reactions provide a powerful platform for the synthesis of diverse libraries of 3-substituted indoles, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel organic materials.[2]

This guide will provide an in-depth analysis of the reactivity of 3-bromoindoles, focusing on the most synthetically useful transformations. We will explore the mechanistic details that govern these reactions and provide field-proven insights into experimental design and optimization.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C3-Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of 3-bromoindoles.[5] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5] In the context of 3-bromoindoles, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.

Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the 3-bromoindole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The base is critical as it activates the organoboron reagent, facilitating the transfer of the organic group to the palladium center. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the 3-arylated indole product. The choice of a bulky, electron-rich phosphine ligand is often key to promoting both the oxidative addition and reductive elimination steps.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoindole

A general procedure for the Suzuki-Miyaura coupling of a Boc-protected 3-bromoindole is as follows:[9]

-

To a reaction vessel, add the Boc-protected 3-bromoindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings of 3-Bromoindoles

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |

| 2 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 60[4] |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | Good |

Yields are representative and can vary based on specific substrates and reaction conditions.

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-alkynylindoles.[10][11] These products are valuable intermediates for further transformations and are found in various biologically active molecules.[12]

Mechanism and Causality: The Sonogashira reaction employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[10][11] The catalytic cycle involves the oxidative addition of the 3-bromoindole to the Pd(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) intermediate. The final step is reductive elimination, which furnishes the 3-alkynylindole and regenerates the Pd(0) catalyst. The amine base serves to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[11]

Experimental Protocol: Sonogashira Coupling of 3-Bromoindole

A representative protocol for the Sonogashira coupling of 3-bromoindole is as follows:[12]

-

In a Schlenk flask under an inert atmosphere, dissolve the 3-bromoindole (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (1-5 mol%), and a copper(I) co-catalyst such as CuI (2-10 mol%) in a suitable solvent (e.g., THF, DMF, or Et₃N).

-

Add the terminal alkyne (1.1-1.5 equiv) and an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the desired 3-alkynylindole.

Data Presentation: Representative Sonogashira Couplings of 3-Bromoindoles

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 93[12] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85[12] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High[12] |

Yields are representative and can vary based on specific substrates and reaction conditions.

Heck Reaction: C3-Vinylation of Indoles

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium species.[13][14][15] For 3-bromoindoles, this reaction provides a direct route to 3-vinylindoles, which are versatile synthetic intermediates.

Mechanism and Causality: The Heck reaction mechanism begins with the oxidative addition of the 3-bromoindole to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-indole bond, leading to a new palladium-alkyl intermediate. A subsequent β-hydride elimination step forms the 3-vinylindole product and a palladium-hydride species. The final step is the reductive elimination of HBr by a base, which regenerates the Pd(0) catalyst. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination are key factors that determine the final product.

Experimental Protocol: Intramolecular Heck Reaction of a 3-Bromoindole Derivative

A protocol for an intramolecular Heck reaction is described as follows:[16][17]

-

To a solution of the 2-aryl(tosylamino)methyl-3-bromoindole (1.0 equiv) in DMF, add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2.0-3.0 equiv).

-

Degas the mixture and then heat it to 110 °C for 6-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Intramolecular Heck Reaction Yields

| Entry | Substrate | Yield (%) |

| 1 | 2-(Phenylaminomethyl)-3-bromoindole | 78[16] |

| 2 | 3-(Phenylaminomethyl)-2-bromoindole derivative | 62-76[16] |

Yields are for specific intramolecular cyclization reactions and may not be representative of intermolecular Heck couplings.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[18][19] This reaction is of great significance in medicinal chemistry for the synthesis of arylamines.[20]

Mechanism and Causality: The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[18] It starts with the oxidative addition of the 3-bromoindole to a Pd(0) complex. The resulting Pd(II) intermediate then reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amido complex. Reductive elimination from this complex yields the 3-aminoindole product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction, as it facilitates both the oxidative addition and the final reductive elimination step.[8]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromoindole

A general procedure for the Buchwald-Hartwig amination is as follows:[20][21]

-

Charge a reaction vessel with the bromoindole (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Thoroughly degas the reaction mixture.

-

Heat the reaction to 80-120 °C under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Other Notable Reactions at the 3-Bromo Position

While palladium-catalyzed cross-coupling reactions are the most prominent, other transformations also highlight the versatility of the 3-bromoindole scaffold.

C-H Activation and Annulation

Recent advances have demonstrated the synthesis of 3-bromoindoles through palladium-catalyzed oxidative C–H activation and annulation of N-alkylanilines with bromoalkynes.[4][22] This method offers high atom economy and excellent chemo- and regioselectivity.[4] The resulting 3-bromoindoles can then be further functionalized using the cross-coupling reactions described above.[4]

Metal-Free Functionalizations

While transition-metal catalysis dominates the field, there is a growing interest in developing metal-free methodologies for C3-functionalization due to their sustainability and cost-effectiveness.[1] These can include reactions like Friedel-Crafts alkylations and electrochemical methods.[1] Although not directly involving the reactivity of a pre-existing 3-bromo group, these methods provide alternative routes to 3-substituted indoles.

Conclusion and Future Outlook

The 3-bromo position in indole systems is a highly valuable and versatile synthetic handle. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of 3-substituted indoles. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions are cornerstone methodologies that enable the facile construction of C-C and C-N bonds at this position.

As a senior application scientist, it is evident that a deep understanding of the underlying mechanisms and the ability to rationally select and optimize reaction conditions are paramount for success in the synthesis of complex indole-containing molecules. The continued development of more active and selective catalysts, as well as the exploration of novel, sustainable synthetic methods, will undoubtedly further expand the synthetic utility of 3-bromoindoles. This will, in turn, accelerate the discovery and development of new pharmaceuticals and advanced materials.

References

-

Transition Metal‐Free Pathways for C‐3 Functionalization of Indole. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved February 17, 2026, from [Link]

-

Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4][16]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1. (2021). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Palladium-catalyzed oxidative C–H activation/annulation of N -alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. (2022). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. (2021). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Retrieved February 17, 2026, from [Link]

-

Diindolylamine Preparation and Stability Investigations. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Hino, T., & Nakagawa, M. (n.d.). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Retrieved February 17, 2026, from [Link]

-

3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. Retrieved February 17, 2026, from [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. Retrieved February 17, 2026, from [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

-

Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

-

C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. (2025). ACS Publications. Retrieved February 17, 2026, from [Link]

-

ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023). MDPI. Retrieved February 17, 2026, from [Link]

-

Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

THE PREPARATION OF 3-BROMOINDOLE. (n.d.). Canadian Science Publishing. Retrieved February 17, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Cross coupling reactions. (n.d.). Harned Research Group. Retrieved February 17, 2026, from [Link]

-

Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 17, 2026, from [Link]

-

Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]

-

Examples of prominent ligands for cross‐coupling reactions (I–III). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. (2021). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved February 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. CAS 1484-27-1: 3-Bromoindole | CymitQuimica [cymitquimica.com]

- 4. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. jmcct.com [jmcct.com]

- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heck Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

using 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid in Suzuki coupling reactions

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions using 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid as the electrophile. This scaffold presents a unique triad of challenges:

-

Electronic Deactivation: The electron-rich indole core renders the C3–Br bond less reactive toward oxidative addition.

-

Steric Hindrance: The bulky 4-benzyloxy (OBn) group at the ortho position creates a significant steric barrier, impeding catalyst approach.

-

Solubility & Acidity: The 6-carboxylic acid and N1-H functionalities require carefully tuned basicity and solvent polarity to maintain solubility without poisoning the catalyst.

This protocol recommends a Buchwald Precatalyst system (XPhos Pd G2) to overcome the steric/electronic barrier, ensuring high conversion rates where standard catalysts (e.g., Pd(PPh3)4) typically fail.

Chemical Context & Strategic Analysis

Before beginning, it is critical to understand the molecular environment.

| Feature | Impact on Reaction | Strategic Adjustment |

| 3-Bromo | Reaction Site (Electrophile) | Requires Pd(0) insertion. Deactivated by electron-rich indole ring. |

| 4-Benzyloxy | Critical Steric Hindrance | Blocks standard phosphines. Use bulky, electron-rich ligands (XPhos, SPhos) to facilitate oxidative addition. |

| 6-COOH | Acidic Proton (pKa ~4) | Consumes 1 eq. of base immediately. Requires polar solvent (Water/Dioxane) for solubility of the carboxylate. |

| 1H-Indole (NH) | Weakly Acidic (pKa ~16) | Can deprotonate to form an indolyl anion, which is electron-rich and further deactivates the C3-Br bond. |

Visualizing the Challenge

Figure 1: Strategic breakdown of the substrate's reactivity profile.

Experimental Protocol

Materials

-

Substrate: 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K3PO4 (3.5–4.0 equiv) or Cs2CO3 (3.5 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure

1. Reaction Setup (Inert Atmosphere Required)

-

Glassware: Use a microwave vial (for small scale) or a 2-neck round-bottom flask equipped with a condenser. Oven-dry the glassware.

-

Charging Solids: Add the Indole substrate (1.0 eq), Boronic acid (1.2 eq), and Base (K3PO4, 4.0 eq) to the vial.

-

Note on Base: We use 4.0 equivalents because: 1 eq neutralizes -COOH, 1 eq neutralizes -NH, and 2 eq are available for the Suzuki transmetallation cycle.

-

-

Catalyst Addition: Add XPhos Pd G2 (0.02–0.05 eq).

-

Why XPhos? The biaryl backbone of XPhos allows the palladium to sit in a "pocket," protecting it from the bulk of the 4-OBn group while accelerating oxidative addition.

-